molecular formula C16H28N2O3 B13116776 tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13116776
M. Wt: 296.40 g/mol
InChI Key: AEKHMWLJODQFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H22N2O3 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst to proceed efficiently . The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but lacks the isopropyl group.

    tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains an oxa group instead of a diaza group.

Uniqueness

tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[45]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and isopropyl groups

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

tert-butyl 1-oxo-3-propan-2-yl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H28N2O3/c1-11(2)12-10-16(13(19)17-12)6-8-18(9-7-16)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,19)

InChI Key

AEKHMWLJODQFIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.